3-Methoxyphenethylamine

Beschreibung

Contextualization as a Substituted Phenethylamine (B48288)

3-Methoxyphenethylamine is an organic compound belonging to the extensive phenethylamine chemical class. wikipedia.org The core structure of all phenethylamines consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org Compounds in this class are differentiated by the substitution of one or more hydrogen atoms on the core phenethylamine structure. wikipedia.org

This compound, also known as m-Methoxyphenethylamine or 2-(3-methoxyphenyl)ethanamine, is specifically defined by a methoxy (B1213986) group (-OCH₃) attached to the third carbon position (the meta position) of the phenyl ring. nih.gov This specific substitution pattern distinguishes it from other positional isomers, such as 4-Methoxyphenethylamine (B56431), and influences its chemical properties and reactivity. chemimpex.com The phenethylamine class is vast and includes a wide range of substances, from endogenous hormones and neurotransmitters like dopamine (B1211576) to various research chemicals and pharmaceutical agents. wikipedia.org The structural similarity of 3-MPEA to neurotransmitters makes it a compound of interest in neurochemistry research. chemimpex.comnetascientific.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(3-methoxyphenyl)ethanamine | nih.govwikipedia.org |

| CAS Number | 2039-67-0 | nih.govwikipedia.org |

| PubChem CID | 74866 | nih.govwikipedia.org |

| ChEMBL ID | CHEMBL316698 | nih.govwikipedia.org |

| UNII | 7WX5W6GM6F | wikipedia.org |

| Synonyms | 3-MPEA, meta-Methoxyphenethylamine, 2-(3-Methoxyphenyl)ethylamine | wikipedia.org |

Historical Perspectives in Chemical and Biological Research

The first mention of this compound in scientific literature dates back to at least 1943. wikipedia.orgwikipedia.org The compound was later studied at the Edgewood Arsenal, a U.S. Army research facility, where it was assigned the code name EA-1302. wikipedia.orgwikipedia.org More recently, it was included as an entry in Alexander Shulgin's 2011 book, The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. wikipedia.orgwikipedia.org Over the years, its utility has been explored in various chemical and biological contexts, including its use as a precursor in the synthesis of more complex molecules and as a tool for studying enzyme functions. nih.govbiointerfaceresearch.com

Overview of Research Significance and Academic Trajectories

The research significance of this compound is multifaceted, stemming largely from its role as a chemical intermediate and a research tool. chemimpex.comnetascientific.com It is widely used as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. chemimpex.comnetascientific.combiointerfaceresearch.com For example, it has been used in the Pictet-Spengler reaction and in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling.

In the field of neuroscience and pharmacology, 3-MPEA is studied for its potential interactions with neurotransmitter systems. chemimpex.com Research has investigated its effects on serotonergic and dopaminergic pathways. chemimpex.com Specifically, it has been identified as a low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.orgwikipedia.org It has also been used as a model substrate for studying the metabolism of methoxyphenethylamines by the cytochrome P450 2D6 (CYP2D6) enzyme, which is crucial for the metabolism of many drugs. nih.gov Its derivatives have been synthesized to explore binding at opioid receptors. The compound's distinct substitution pattern provides a valuable structural template for developing novel molecules with specific biological activities.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃NO | nih.govwikipedia.org |

| Molecular Weight | 151.21 g/mol | nih.govwikipedia.org |

| Appearance | Colorless to light yellow clear liquid | netascientific.com |

| Boiling Point | 118-119 °C at 6 mmHg | netascientific.com |

| Density | 1.038 g/mL at 25 °C | |

| Refractive Index | n20/D 1.538 |

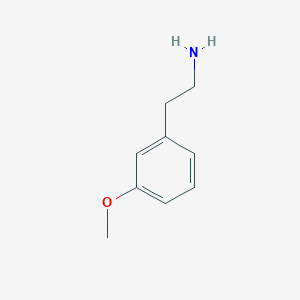

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBMRZAHTUFBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2039-54-5 (hydrochloride) | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174327 | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-67-0 | |

| Record name | 3-Methoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WX5W6GM6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3 Methoxyphenethylamine

Established Synthetic Routes for 3-Methoxyphenethylamine Preparation

The synthesis of this compound (3-MPEA) can be achieved through various chemical pathways, leveraging common starting materials and established organic reactions. These routes are primarily categorized into reductive amination strategies and multi-step synthetic sequences that build the molecule from simpler aromatic precursors.

Reductive amination is a widely utilized method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org In the context of 3-MPEA synthesis, the precursor is typically 3-methoxyphenylacetaldehyde.

The general mechanism proceeds in two main steps under neutral or weakly acidic conditions:

Imine Formation : The nucleophilic amine attacks the carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine. wikipedia.org

Reduction : The imine is subsequently reduced to an amine. A variety of reducing agents can be employed for this step. wikipedia.org

Common reducing agents for one-pot reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the protonated imine intermediate faster than the starting aldehyde, minimizing side reactions. wikipedia.org Catalytic hydrogenation using catalysts like platinum, palladium, or Nickel is another effective method for the reduction step in a direct, one-pot reaction. wikipedia.org

In a typical laboratory synthesis, 3-methoxyphenylacetaldehyde would be reacted with ammonia (B1221849) or an ammonia source in the presence of a suitable reducing agent to yield this compound. For instance, a reaction could involve stirring 3-methoxyphenylacetaldehyde with an ammonia source and a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol. rsc.org

A common multi-step synthesis for this compound hydrochloride involves starting from more basic and readily available chemicals. One such sequence involves the following key transformations:

Methoxylation : The synthesis can begin with the methoxylation of phenol (B47542) using a methylating agent like methyl sulfate (B86663) in the presence of a base such as potassium hydroxide (B78521) to produce anisole.

Bromination : Anisole is then brominated to introduce a bromine atom at the meta-position, yielding 3-bromoanisole.

Reduction : The brominated compound undergoes reduction to form this compound. This sequence ultimately leads to the desired product, which can be converted to its hydrochloride salt by reacting it with hydrochloric acid.

An alternative multi-step synthesis starts from 3-methoxyphenylacetic acid. biosynth.com This acid can be converted to the corresponding amide, which is then reduced to furnish this compound.

| Starting Material | Key Steps | Typical Reagents | Final Product |

| Phenol | Methoxylation, Bromination, Reduction | Methyl sulfate, KOH, Br₂, Reducing agent | This compound |

| 3-Methoxyphenylacetic Acid | Amide formation, Reduction | Thionyl chloride, Ammonia, LiAlH₄ | This compound |

| 3-Methoxyphenylacetaldehyde | Reductive Amination | Ammonia, NaBH₃CN or H₂/Pd-C | This compound |

Reductive Amination Strategies

Functional Group Transformations and Reaction Mechanisms Involving this compound

The primary amine group of this compound is a key site for a variety of functional group transformations, allowing it to serve as a versatile building block in the synthesis of more complex molecules, including amides, ureas, and various heterocyclic systems.

This compound readily undergoes N-acylation when reacted with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form corresponding amides. These reactions are fundamental in the synthesis of precursors for pharmacologically relevant scaffolds. nih.govgoogle.com

A common method involves the coupling of 3-MPEA with a carboxylic acid using a coupling agent. For example, it can be reacted with acids like 3,4-dimethoxyphenylacetic acid or 4-hydroxy-3-methoxyphenylacetic acid in the presence of a carbodiimide, such as DCC (N,N'-dicyclohexylcarbodiimide), to form the amide bond. nih.gov The mechanism for such a coupling typically involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine group of 3-MPEA. commonorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acid chloride then reacts directly with 3-MPEA, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the amide. These amide intermediates are frequently used in subsequent cyclization reactions, such as the Bischler-Napieralski reaction. nih.govnih.gov

The synthesis of urea (B33335) derivatives from this compound can be achieved through several methods, leading to both symmetrical and unsymmetrical ureas which are of interest for their biological activities. biointerfaceresearch.comresearchgate.net

A one-pot synthesis of an unsymmetrical urea, 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea, has been reported. biointerfaceresearch.comresearchgate.net The reaction proceeds by first treating 4-methoxyphenethylamine (B56431) with 1,1'-carbonyldiimidazole (B1668759) (CDI) at 0°C. biointerfaceresearch.com CDI acts as a phosgene (B1210022) equivalent, reacting with the amine to form a reactive carbonylimidazolide intermediate. Following the formation of this intermediate, this compound is added to the reaction mixture. biointerfaceresearch.com The more nucleophilic 3-MPEA then displaces the imidazole (B134444) group to form the final unsymmetrical urea product in good yield. biointerfaceresearch.comresearchgate.net

Another general method for preparing urea derivatives involves converting the amine into an isocyanate intermediate using triphosgene. The isocyanate can then be reacted with a second amine to form the desired urea. This approach provides a versatile route to a wide range of substituted ureas under mild conditions.

| Reaction Type | Reagents | Intermediate | Product | Reference |

| Unsymmetrical Urea Synthesis | 4-Methoxyphenethylamine, 1,1'-Carbonyldiimidazole (CDI), this compound | Carbonylimidazolide | 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea | biointerfaceresearch.comresearchgate.net |

| General Urea Synthesis | Triphosgene, Amine 1, Amine 2 | Isocyanate | Substituted Urea |

This compound is a valuable precursor for constructing nitrogen-containing heterocyclic compounds, notably tetrahydroisoquinolines and 1,3-oxazepines. researchgate.netchemicalbook.com

Tetrahydroisoquinolines (THIQs): The synthesis of the THIQ skeleton from 3-MPEA is commonly accomplished via two major cyclization strategies:

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine, such as 3-MPEA, with an aldehyde or ketone, followed by an acid-catalyzed cyclization. researchgate.netchemicalbook.com When 3-MPEA is reacted with formaldehyde, it leads to the formation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. researchgate.netprepchem.com The reaction is typically catalyzed by acid and proceeds via an intermediate Schiff base which then undergoes intramolecular electrophilic substitution on the electron-rich aromatic ring to form the THIQ structure. researchgate.net

Bischler-Napieralski Reaction : This is a two-step process that begins with the acylation of 3-MPEA with a suitable acyl chloride or carboxylic acid to form an N-phenethylamide, as described in section 2.2.1. nih.gov This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which induces cyclization to a 3,4-dihydroisoquinoline (B110456) intermediate. nih.gov This intermediate is not typically isolated but is subsequently reduced, commonly with sodium borohydride (NaBH₄), to afford the final tetrahydroisoquinoline derivative. nih.gov

1,3-Oxazepines: this compound is also utilized in the synthesis of 1,3-oxazepine derivatives. chemicalbook.com One reported method involves a palladium-catalyzed intramolecular coupling. chemicalbook.com While specific details of this direct coupling are proprietary to the research, a general route to 1,3-oxazepines involves a cycloaddition reaction. researchgate.netderpharmachemica.com This pathway would first require the conversion of 3-MPEA into a Schiff base (imine) by reacting it with an aldehyde. This imine can then undergo a [4+2] cycloaddition reaction with an anhydride (B1165640), such as maleic anhydride or phthalic anhydride, to form the seven-membered 1,3-oxazepine ring system. researchgate.net

Urea Derivative Synthesis

Design and Synthesis of Novel this compound Analogues

The development of new derivatives of this compound is a dynamic area of research, driven by the quest for compounds with tailored properties. The inherent reactivity of the phenethylamine (B48288) backbone and the electronic influence of the meta-methoxy group provide a versatile platform for synthetic exploration.

Strategies for Structural Modification

N-Alkylation and N-Acylation: The primary amine of the ethylamine (B1201723) side chain is a common site for modification. N-alkylation with various alkyl and cycloalkylmethyl groups can be achieved through reactions with corresponding bromides. mdpi.com For instance, the synthesis of diphenethylamine (B1265890) derivatives involves the alkylation of N-(3-methoxyphenethyl)-2-(3-methoxyphenyl)ethaneamine with different alkyl bromides. mdpi.com Similarly, N-acylation reactions, such as the formation of amides with carboxylic acids, are readily performed. mdpi.com

Ring Substitution: The aromatic ring can be further substituted to introduce a variety of functional groups. This includes the addition of halogens, other alkoxy groups, or the formation of heterocyclic structures. These substitutions can significantly alter the electronic distribution and steric profile of the molecule.

Pictet-Spengler Reaction: This reaction is a powerful tool for constructing tetrahydroisoquinoline scaffolds from phenethylamines. chemicalbook.comresearchgate.net The reaction of this compound with aldehydes or ketones, often under acidic conditions, leads to the formation of these more complex heterocyclic systems. royalsocietypublishing.org

Urea Formation: Unsymmetrical ureas can be synthesized by reacting this compound with an isocyanate or a carbamoyl (B1232498) chloride derivative. biointerfaceresearch.com For example, 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea has been synthesized by reacting 4-methoxyphenethylamine with 1,1'-carbonyldiimidazole (CDI) to form a carbonylimidazolide intermediate, which is then reacted with this compound. biointerfaceresearch.com

Synthesis of Halogenated Derivatives

The introduction of halogen atoms onto the aromatic ring of this compound can have a profound impact on its chemical properties. Halogenation is typically achieved through electrophilic aromatic substitution reactions.

A notable example is the synthesis of 3-bromo-4-methoxyphenylethylamine, which has been used as a precursor in the development of novel compounds. nih.gov The synthesis of other halogenated derivatives, such as those containing fluorine or chlorine, often involves multi-step sequences starting from appropriately substituted benzaldehydes. researchgate.net For instance, the synthesis of fluorinated phenethylamines has been achieved via organolithium reagents. researchgate.net The reduction of halogenated β-nitrostyrenes, prepared from the corresponding halogenated benzaldehydes, provides a route to halogenated phenethylamines. researchgate.net While catalytic hydrogenation can be used, it sometimes leads to dehalogenation, making methods like zinc/HCl reduction a useful alternative for preserving the halogen substituent. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Bromo-4-methoxybenzaldehyde | 1. Nitromethane, Ammonium acetate; 2. LiAlH4 | 2-(3-Bromo-4-methoxyphenyl)ethylamine | nih.gov |

| 4-Bromo-2,5-dimethoxybenzaldehyde | 1. Nitromethane, Ammonium acetate; 2. AlH3 | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | mdma.ch |

| Fluorinated benzaldehydes | Organolithium reagents | Fluorophenethylamines | researchgate.net |

Preparation of Alkoxy and Other Ring-Substituted Analogues

The synthesis of alkoxy-substituted analogues of this compound allows for the fine-tuning of the molecule's electronic and steric properties. These derivatives are often prepared from starting materials that already contain the desired substitution pattern.

For example, the synthesis of N¹,N²-bis(3,4-dimethoxyphenethyl)ethane-1,2-diamine involves the use of 3,4-dimethoxyphenylethylamine as the starting material. mdpi.com The cleavage of methoxy (B1213986) ether groups can be accomplished using reagents like hydrobromic acid or boron tribromide to yield the corresponding hydroxylated derivatives. mdpi.com

The preparation of other ring-substituted analogues can involve various synthetic strategies. For instance, the Pictet-Spengler reaction of this compound with isatins in polyphosphoric acid has been used to synthesize spiro[indoline-3,1'-isoquinolin]-2-ones. royalsocietypublishing.org Furthermore, N-reductive alkylation of this compound with substituted bromodimethoxybenzaldehydes has been employed to create a range of regioisomeric compounds. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| 3,4-Dimethoxyphenylethylamine | 1,2-Dibromoethane | N¹,N²-bis(3,4-dimethoxyphenethyl)ethane-1,2-diamine | mdpi.com |

| Phenol 10 | 1. Ethyl bromoacetate; 2. Alkyl halide, K2CO3 or Cs2CO3; 3. NaOH; 4. Amine, BOP | 7-Alkoxy-tetrahydroisoquinoline acetamides | nih.gov |

| This compound | Isatins, Polyphosphoric acid | Spiro[indoline-3,1'-isoquinolin]-2-ones | royalsocietypublishing.org |

| This compound | Bromodimethoxybenzaldehydes, NaBH(OAc)3 | N-(Bromodimethoxybenzyl)-3-methoxyphenethylamines | researchgate.net |

Neurochemical and Pharmacological Investigations of 3 Methoxyphenethylamine

Interactions with Monoaminergic Neurotransmitter Systems

3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) derivative that has been the subject of scientific inquiry to understand its effects on the brain's monoaminergic systems. chemimpex.com Research indicates that 3-MPEA interacts with both the dopaminergic and serotonergic systems, influencing the levels and activity of these crucial neurotransmitters. chemimpex.com

Dopaminergic System Modulation

Studies suggest that 3-MPEA can modulate dopaminergic activity. chemimpex.com This modulation is a key area of interest due to the critical role of dopamine (B1211576) in functions such as motor control, motivation, and reward. nih.gov

Research indicates that 3-MPEA may enhance the release of dopamine. The mechanism is thought to involve its interaction with molecular targets within the nervous system that influence neurotransmitter release. This action is characteristic of some phenethylamine compounds which can affect the transport and release of monoamines. wikipedia.org The release of dopamine into the synaptic cleft is a critical step in dopaminergic neurotransmission.

The metabolism of released dopamine is a complex process. One of its major metabolites, formed via the action of catechol-O-methyltransferase (COMT), is 3-methoxytyramine (3-MT). nih.govcaymanchem.com The levels of 3-MT are often considered an indicator of dopamine release. nih.govnih.gov

The influence of phenethylamines on the dopaminergic system can occur at both presynaptic and postsynaptic sites. nief-upr.comnih.gov Presynaptic effects often involve the modulation of dopamine release and reuptake via the dopamine transporter (DAT). researchgate.netbiomolther.org Postsynaptic effects can be mediated through interactions with dopamine receptors, such as the D1 and D2 receptor families. nih.gov

Dopamine Release Mechanisms

Serotonergic System Modulation

In addition to its effects on the dopaminergic system, 3-MPEA also interacts with the serotonergic system. chemimpex.com The serotonin (B10506) system is integral to the regulation of mood, cognition, and various physiological processes. wikipedia.org

Laboratory studies have indicated that 3-MPEA can act as an inhibitor of serotonin uptake. By blocking the serotonin transporter (SERT), the reuptake of serotonin from the synaptic cleft is reduced, leading to an increase in its extracellular concentration. nih.govresearchgate.net This mechanism is a hallmark of many selective serotonin reuptake inhibitors (SSRIs). nih.gov The positional isomer, 4-methoxyphenethylamine (B56431) (4-MPEA), has also been shown to inhibit serotonin uptake and stimulate its release. nih.govwikipedia.org

Research has shown that 3-MPEA exhibits very low affinity for serotonin receptors in the rat stomach fundus strip, with an A₂ value of 1,290 nM. wikipedia.orgwikipedia.org This suggests that its direct interaction with this particular serotonin receptor preparation is weak. The broader family of serotonin receptors is diverse, comprising multiple subtypes with distinct functions and pharmacological profiles. wikipedia.org For instance, the 5-HT₂A receptor is a key target for many psychedelic phenethylamines, while the 5-HT₃ receptor is a ligand-gated ion channel involved in processes like nausea and vomiting. biomolther.orgwikipedia.orgembopress.org The affinity of 3-MPEA for other serotonin receptor subtypes requires further investigation to fully characterize its serotonergic effects.

Serotonin Uptake Inhibition

Noradrenergic System Interactions

The direct interaction of this compound with the noradrenergic system is not extensively characterized in the available scientific literature. However, analysis of structurally related compounds provides some insight. Generally, O-methylated phenethylamines that lack hydroxyl groups on the phenyl ring are considered to be inactive as norepinephrine-releasing agents. The presence of hydroxyl groups at specific positions, such as in 3,5-dihydroxy-4-methoxyphenethylamine, appears to be critical for significant norepinephrine-releasing activity. acs.org

In contrast, the alpha-methylated analogue of 3-MPEA, 3-methoxyamphetamine (3-MA), is a potent norepinephrine-releasing agent, with an EC₅₀ value of 58.0 nM in rat brain synaptosomes. wikipedia.org This highlights that while the 3-methoxy-substituted phenethylamine scaffold can interact with the noradrenergic system, the specific structure of 3-MPEA itself may not be optimal for potent activity at the norepinephrine (B1679862) transporter. cas.cn One study notes that the oxidation product of 3-MPEA by the enzyme CYP2D6 can serve as a precursor to norepinephrine, suggesting an indirect metabolic route to noradrenergic activity. medchemexpress.com

Characterization of Receptor Binding and Activation Profiles

This compound interacts with several G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are critical for signal transduction. nih.gov Its most defined interaction is with the trace amine-associated receptor 1 (TAAR1), but it also serves as a structural basis for ligands targeting other GPCRs.

3-MPEA is a partial agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org Its activity is characterized by a relatively low potency. wikipedia.org TAAR1 is itself a GPCR known to be activated by endogenous trace amines and various psychoactive compounds, and it plays a role in modulating monoaminergic neurotransmission. researchgate.net

| Parameter | Value | Receptor | Species |

|---|---|---|---|

| EC₅₀ (half-maximal effective concentration) | 1,444 nM | TAAR1 | Human |

| Eₘₐₓ (maximal efficacy) | 73% | TAAR1 | Human |

Data sourced from literature describing the pharmacology of phenethylamines. wikipedia.org

Beyond TAAR1, the interactions of 3-MPEA with other GPCRs have been explored. It demonstrates very low affinity for serotonin receptors, as determined in a rat stomach fundus strip assay. wikipedia.org

Of significant interest is the use of the 3-MPEA chemical structure as a scaffold for developing ligands for the kappa opioid receptor (KOR), another type of GPCR. researchgate.netnih.gov Numerous studies have utilized 3-MPEA as a starting material in the synthesis of highly potent and selective KOR agonists and antagonists. acs.orgmdpi.comscientificarchives.com This indicates that the diphenethylamine (B1265890) structure derived from 3-MPEA is recognized by the KOR, and modifications to this backbone can produce compounds with significant therapeutic potential for conditions like pain and addiction. nih.govacs.org

| Receptor/Assay | Finding | Comment |

|---|---|---|

| Serotonin Receptors (Rat Stomach Fundus) | Very low affinity (A₂ = 1,290 nM) | Indicates weak direct interaction with this serotonin receptor subtype. wikipedia.org |

| Kappa Opioid Receptor (KOR) | Used as a chemical precursor for selective KOR ligands. | Derivatives show high affinity and selectivity for KOR, suggesting the scaffold is amenable to KOR binding. acs.orgscientificarchives.com |

The mechanism of action for 3-MPEA is reported to involve the modulation of key intracellular second messenger systems. Activation of certain GPCRs can trigger the enzyme Phospholipase C (PLC). mdpi.comnih.gov PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). mdpi.comnih.govchemicalbook.com

The generation of IP₃ is critical as it diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, which stimulates the release of stored calcium (Ca²⁺) into the cytosol. This elevation of intracellular calcium levels, along with the activity of DAG, activates a cascade of downstream signaling events. mdpi.com Reports suggest that 3-MPEA modulates both the Phospholipase C and the subsequent phosphatidylinositol-calcium signaling pathways, thereby influencing intracellular calcium concentrations and the activity of related protein kinases.

G Protein-Coupled Receptor (GPCR) Interactions

Neurophysiological and Behavioral Effects in Preclinical Models

Direct and comprehensive preclinical studies on the behavioral effects of 3-MPEA are limited. The effects in humans have not been documented. wikipedia.org

Early preclinical research from 1932 noted that intraperitoneal administration to mice resulted in respiratory stimulation and general excitement. More recent findings suggest that 3-MPEA may induce hyperthermia in animal models, which is often indicative of an interaction with central serotonergic and dopaminergic pathways.

As a TAAR1 agonist, 3-MPEA is expected to modulate central nervous system (CNS) function, given that TAAR1 activation influences dopamine, serotonin, and norepinephrine systems. wikipedia.orgresearchgate.net While specific behavioral data for 3-MPEA is sparse, the structurally related compound 3-methoxyamphetamine (3-MA) has been shown to produce more defined CNS effects in rodents, including hyperlocomotion (a psychostimulant-like effect) and hyperthermia. wikipedia.org These findings for a related compound provide a potential framework for the kinds of CNS modulation that might be investigated for 3-MPEA, although direct evidence is lacking.

Behavioral Phenotypes (e.g., Locomotor Activity)

The behavioral effects of 3-MPEA are not well-documented in scientific literature. wikipedia.orgwikipedia.org However, research on related compounds offers some potential parallels. For instance, 3-methoxyamphetamine (3-MA), an alpha-methylated analog of 3-MPEA, has been shown to induce hyperlocomotion in rodents, an effect similar to that of amphetamine and PMA. wikipedia.org In contrast, studies on other substituted phenethylamines have reported varied effects on locomotor activity. For example, lower doses of 25CN-NBOMe, a potent 5-HT2A agonist, caused a reduction in locomotor activity in rats. researchgate.net The structurally related compound β-phenylethylamine (β-PEA) is known to have locomotor-stimulating actions, which are believed to be dependent on its ability to increase extracellular dopamine concentrations. science.gov Given that 3-MPEA is a partial agonist at the human trace amine-associated receptor 1 (TAAR1), a receptor also activated by amphetamine and β-PEA, it is plausible that it could influence locomotor activity, but specific studies are needed to confirm this. wikipedia.orgwikipedia.org

Role as a Neuromodulator vs. Neurotransmitter

This compound (3-MPEA) is considered to be a neuromodulator rather than a classical neurotransmitter. nih.govarctomsci.com Its actions are more subtle and often involve modulating the activity of other neurotransmitter systems. nih.govarctomsci.com

Endogenous Occurrence and Concentrations

While there is no direct evidence of the endogenous occurrence of 3-MPEA in the human brain, its structural relative, 3-methoxytyramine (3-MT), which is a metabolite of dopamine, is found endogenously. ebi.ac.ukhsppharma.com The presence of enzymes in the human brain capable of metabolizing phenethylamines and their derivatives suggests the potential for the formation of various methoxylated compounds. ebi.ac.uk For example, catechol-O-methyltransferase (COMT) is responsible for the methylation of dopamine to form 3-MT. ebi.ac.uk Further research is needed to determine if 3-MPEA is present in the brain and at what concentrations. researchgate.net

Potentiation of Classical Monoamine Actions

Research suggests that compounds structurally related to 3-MPEA can potentiate the actions of classical monoamines like serotonin and dopamine. For example, some monoamine releasing agents can enhance the effects of other psychoactive substances. wikipedia.org Studies on 3,4-methylenedioxymethamphetamine (MDMA) have shown that activation of 5-HT2 receptors can potentiate MDMA-induced dopamine release. nih.gov While direct evidence for 3-MPEA is lacking, its structural similarities to other monoamine modulators suggest it could have a similar potentiating effect on the actions of serotonin and dopamine. nih.gov

Metabolic Pathways and Biotransformation of 3 Methoxyphenethylamine

Enzymatic Degradation by Monoamine Oxidases (MAO)

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of various monoamines, including endogenous neurotransmitters and xenobiotic compounds. nih.gov These enzymes exist in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and are encoded by separate genes. nih.govresearchgate.net The metabolism of 3-MPEA by MAO is a significant pathway in its biotransformation.

Substrate Specificity for MAO-A and MAO-B

The structural characteristics of phenethylamine (B48288) derivatives influence their affinity for MAO-A and MAO-B. Research on various methoxyphenylethylamine (B8523189) isomers suggests that the position of the methoxy (B1213986) group is a key determinant of substrate specificity. For instance, 4-methoxyphenylethylamine, the para-isomer, has been identified as a specific substrate for MAO-B. criver.com In contrast, the presence of a methoxy group in the meta-position, as in 3-MPEA, is suggested to make the compound a substrate for both MAO-A and MAO-B. criver.com This is consistent with the broader substrate profile of unsubstituted phenethylamine, which is also metabolized by both isoforms. nih.gov

The underlying basis for this specificity lies in the amino acid composition of the enzyme's active site. Studies have shown that single amino acid differences, such as Ile-335 in MAO-A and Tyr-326 in MAO-B, play a critical role in defining the substrate and inhibitor preferences of each isoform. sibran.ru

Kinetic Studies of MAO-mediated Oxidation

The kinetics of MAO-mediated reactions are typically evaluated by determining key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These values provide insight into the enzyme's affinity for the substrate and its maximum catalytic rate. While kinetic studies have been performed for a variety of MAO substrates, including serotonin (B10506), benzylamine, and tryptamine, specific Kₘ and Vₘₐₓ values for the oxidation of 3-Methoxyphenethylamine are not extensively detailed in the available scientific literature. core.ac.uk General methodologies for determining these kinetic constants involve incubating the enzyme with varying substrate concentrations and measuring the initial reaction velocity. nih.gov

Studies on other substrates have shown that MAO kinetics can be influenced by various factors. For example, in studies of d-methamphetamine dependence and withdrawal, the Kₘ values for the MAO-mediated oxidation of several substrates were observed to decrease significantly, indicating a higher enzyme affinity. nih.gov

Impact of Substrate Concentration on MAO Activity

The rate of enzymatic reactions, including those catalyzed by MAO, is dependent on the concentration of the substrate. At low concentrations, the reaction rate is typically proportional to the substrate concentration. However, as the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum velocity (Vₘₐₓ). This saturation phenomenon is a fundamental principle of enzyme kinetics. Research on various amines has demonstrated that increasing substrate concentrations can lead to an activation of the MAO enzyme, up to a certain point. core.ac.uk

Cytochrome P450-Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes represents a major pathway in the metabolism of a vast array of xenobiotics. For this compound, the CYP2D6 isoform is of particular importance. researchgate.net

Oxidative O-Demethylation Pathways

A primary metabolic route for this compound is oxidative O-demethylation, a reaction catalyzed by the CYP2D6 enzyme. researchgate.net This process involves the removal of the methyl group from the methoxy moiety on the phenyl ring. Research indicates that this initial O-demethylation is followed by a subsequent ring hydroxylation, resulting in the formation of 3,4-dihydroxyphenethylamine, which is commonly known as dopamine (B1211576). researchgate.net

Interestingly, the efficiency of this two-step conversion is influenced by the concentration of the substrate. Studies have shown that at higher concentrations of this compound, the second oxidation step (ring hydroxylation) is inhibited. researchgate.net This inhibition is thought to be caused by an increasing concentration of the unprotonated form of the substrate, which acts as an inhibitor. researchgate.net Despite this, the rates of methoxyphenethylamine oxidation by CYP2D6 are considered to be among the highest reported for any CYP2D6 substrate. researchgate.net

N-Demethylation Pathways

While N-demethylation is a known metabolic pathway for some phenethylamine derivatives, such as codeine, this route has not been identified as a significant pathway for this compound in the reviewed literature. The primary P450-mediated transformation described for 3-MPEA is O-demethylation. The absence of documented N-demethylation suggests it is either a very minor pathway or does not occur.

Table of Metabolic Pathways for this compound

| Pathway | Enzyme | Reaction | Product |

|---|---|---|---|

| Enzymatic Degradation | Monoamine Oxidase (MAO-A and MAO-B) | Oxidative Deamination | 3-Methoxyphenylacetaldehyde |

| CYP-Mediated Metabolism | Cytochrome P450 2D6 (CYP2D6) | Oxidative O-Demethylation | 3-Hydroxyphenethylamine |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methoxy-4-hydroxyphenethylamine |

| 3-Methoxyphenylacetaldehyde |

| 3-Hydroxyphenethylamine |

| 3,4-Dihydroxyphenethylamine |

| 4-methoxyphenylethylamine |

| Amphetamine |

| Benzylamine |

| Codeine |

| Dopamine |

| Homovanillic acid |

| Methadone |

| Norepinephrine (B1679862) |

| p-Hydroxyamphetamine |

| p-Hydroxymethamphetamine |

| Serotonin |

Conjugation Reactions

Following initial metabolic processes, such as O-demethylation, the resulting phenolic metabolites of compounds structurally similar to 3-MPA can undergo conjugation reactions. vulcanchem.com These phase II metabolic pathways, including glucuronidation and sulfation, increase the water solubility of the metabolites, which is a critical step for their renal excretion. vulcanchem.com For instance, hydroxylated metabolites of related compounds like 4-hydroxy-3-methoxymethamphetamine (HMMA) and 4-hydroxy-3-methoxyamphetamine (HMA) are primarily excreted as glucuronide and sulfate (B86663) conjugates. researchgate.net

Metabolic Fate of this compound in Biological Systems

The metabolic fate of this compound is determined by a series of enzymatic processes that transform it into various metabolites. researchgate.net In vitro studies using rat liver and brain supernatants have shown that related compounds undergo several biotransformations, including N-demethylation and O-dealkylation, followed by conjugation reactions like O-methylation, O-glucuronidation, and/or O-sulfation. researchgate.net

Research has identified several key metabolites of compounds structurally related to this compound.

3-Methoxytyramine: While 3-Methoxytyramine (3-MT), also known as 3-methoxy-4-hydroxyphenethylamine, is a major metabolite of dopamine, it is structurally related to potential metabolites of 3-MPA. wikipedia.orgnih.govebi.ac.uk The formation of 3-MT from dopamine occurs via the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgebi.ac.uk 3-MT can be further metabolized by monoamine oxidase (MAO) to form homovanillic acid (HVA). wikipedia.org This metabolic pathway highlights a potential route for the biotransformation of 3-MPA.

3-Hydroxyamphetamine: 3-Methoxyamphetamine (3-MA), a compound closely related to 3-MPA, produces gepefrine (B108070) (3-hydroxyamphetamine) as one of its major metabolites. wikipedia.org This suggests that O-demethylation is a significant metabolic pathway.

The table below summarizes the key metabolites identified for compounds structurally related to this compound.

| Precursor Compound | Metabolite |

| Dopamine | 3-Methoxytyramine |

| 3-Methoxyamphetamine | 3-Hydroxyamphetamine |

| 3,4-methylenedioxymethamphetamine (MDMA) | 4-hydroxy-3-methoxymethamphetamine (HMMA) |

| 3,4-methylenedioxymethamphetamine (MDMA) | 4-hydroxy-3-methoxyamphetamine (HMA) |

This table is based on findings from studies on structurally related compounds and suggests potential metabolic products for this compound.

The metabolic stability of this compound is influenced by its chemical structure. This compound is a substrate for the cytochrome P450 2D6 (CYP2D6) enzyme, which can oxidize it. medchemexpress.com The susceptibility of phenethylamine derivatives to metabolism is influenced by their structure. For instance, the presence of hydroxyl groups can make compounds more prone to conjugation or oxidation compared to their methoxylated counterparts. The spectral binding affinity for this compound to CYP2D6 has been studied to understand the factors determining the catalytic activity of this enzyme. researchgate.net The susceptibility to metabolic processes can also be affected by pharmacogenomic variations that lead to changes in enzyme structure and function. researchgate.net

Structure Activity Relationships Sar and Structural Determinants of Biological Activity

Influence of Methoxy (B1213986) Group Position on Receptor Affinity and Efficacy

The position of the methoxy group on the phenethylamine (B48288) ring is a key determinant of receptor affinity and functional activity. For phenethylamine derivatives, the location of substituents on the aromatic ring can significantly alter their interaction with receptors such as serotonin (B10506) and trace amine-associated receptors (TAARs).

Research into the SAR of phenethylamines at the human trace amine-associated receptor 1 (hTAAR1) has shown a clear positional effect for substituents. Generally, for various substituents, the order of potency is ortho > meta > para. nih.gov Specifically for 3-MPEA, which has a meta-methoxy group, it acts as a low-potency partial agonist at hTAAR1, with a reported half-maximal effective concentration (EC₅₀) of 1,444 nM and a maximal efficacy (Eₘₐₓ) of 73%. wikipedia.orgwikipedia.org Any substitution at the meta (3-position) or para (4-position) of the phenethylamine core tends to decrease potency at hTAAR1 compared to the unsubstituted parent compound, β-phenethylamine. nih.gov

In the context of serotonin receptors, particularly the 5-HT₂ₐ receptor, the position of the methoxy group also has a notable impact. Studies on phenethylamine derivatives have indicated that a methoxy group at the meta position (R² in some notations) does not have a significant effect on binding affinity for the 5-HT₂ₐ receptor when compared to the unsubstituted phenethylamine. nih.gov In contrast, an alkoxy group at the para position has been shown to decrease affinity. nih.gov This suggests that the meta position is more tolerant of a methoxy substituent for maintaining 5-HT₂ₐ receptor interaction compared to the para position.

Gas chromatography-mass spectrometry (GC-MS) analysis of regioisomeric methoxyphenethylamines has demonstrated that the elution order is dependent on the methoxy group's position, with the 2-methoxy (ortho) isomer eluting first, followed by the 3-methoxy (meta) isomer, and finally the 4-methoxy (para) isomer. researchgate.net This reflects the influence of the methoxy position on the molecule's physicochemical properties, which in turn can affect its biological interactions.

Effects of Ring Substitutions on Pharmacological Profile

Adding further substituents to the phenyl ring of 3-Methoxyphenethylamine can dramatically alter its pharmacological profile, leading to compounds with affinities for different receptor systems.

For instance, the addition of a hydroxyl group at the 4-position to create 3-methoxy-4-hydroxyphenethylamine (a dopamine (B1211576) metabolite) significantly changes its properties. While the 3-methoxy group in 3-MPEA enhances lipophilicity, which can improve penetration of the blood-brain barrier, the polar hydroxyl groups on dopamine itself limit membrane permeability but are crucial for direct interaction with dopaminergic receptors.

Further modifications can steer the molecule's activity towards other targets. For example, creating diphenethylamine (B1265890) structures using this compound as a building block has led to the development of selective kappa opioid receptor (KOR) ligands. mdpi.comnih.gov In one study, this compound was reacted with 2-fluoro-3-methoxyphenylacetic acid to synthesize an amide intermediate, which after reduction and N-alkylation, yielded a compound that was further processed to create a KOR ligand. mdpi.comnih.gov The introduction of a second phenyl ring and specific substitutions on it are critical for this shift in receptor selectivity.

The addition of halogen atoms also modifies the compound's properties. Chlorinated derivatives, for example, exhibit reduced nucleophilicity due to the electron-withdrawing effects of the chlorine atom, making them less reactive in certain chemical reactions compared to their non-halogenated counterparts.

Impact of Side Chain Modifications on Molecular Interactions

Modifications to the ethylamine (B1201723) side chain of this compound, such as N-alkylation or the introduction of substituents on the alpha-carbon, are fundamental in determining its molecular interactions and biological activity.

N-methylation of the primary amino group in β-phenethylamine and its analogues generally leads to a minor decrease in potency at hTAAR1 (approximately 3-fold), while further methylation to a tertiary amine results in a more significant reduction in potency (around 30-fold). nih.gov This suggests that the primary amine is preferred for optimal interaction with this receptor, and increasing steric bulk on the nitrogen is detrimental.

In the context of developing ligands for other receptors, N-alkylation is a key strategy. For the synthesis of selective sigma-1 (σ₁) receptor ligands, N-propyl groups have been shown to be important. nih.govacs.org For example, N-propyl-1-butyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine demonstrated potent and selective σ₁ affinity. nih.govacs.org

Introducing an α-methyl group to the side chain, which converts the phenethylamine into an amphetamine, can have significant pharmacological consequences. While this modification may have only a small effect on the binding affinity at 5-HT₂ₐ/₂C receptors for some series of compounds, it can increase metabolic stability by inhibiting monoamine oxidase. frontiersin.orgfrontiersin.org This can lead to a longer duration of action and potentially higher in vivo potency. frontiersin.orgfrontiersin.org

Comparative Analysis with Structurally Related Phenethylamine Derivatives

The pharmacological profile of this compound can be better understood by comparing it to structurally related analogues. These comparisons highlight the specific contributions of different functional groups and structural motifs to biological activity.

Analogues with Varying Alkoxy Substitutions

The nature and position of alkoxy groups on the phenethylamine ring are critical for activity, particularly at serotonin receptors. While 3-MPEA itself has low affinity for serotonin receptors, other methoxylated phenethylamines are potent 5-HT₂ₐ receptor agonists. wikipedia.orgwikipedia.org

For example, the 2,5-dimethoxy substitution pattern is a hallmark of many potent 5-HT₂ₐ agonists. mdpi.com The removal of either the 2- or 5-position methoxy group from these compounds has been shown to decrease in vivo activity. mdpi.com In contrast, 3-MPEA, with its single methoxy group at the 3-position, lacks the potent psychedelic activity associated with compounds like the 2C series. wikipedia.org

Comparing 3-MPEA to its positional isomer, 4-methoxyphenethylamine (B56431), reveals differences in reactivity and potential biological activity. The para-methoxy group in 4-methoxyphenethylamine has a stronger activating effect on the aromatic ring for electrophilic substitution compared to the meta-methoxy group in 3-MPEA. In studies of 2,5-dimethoxyphenethylamines, extending the length of the 4-alkoxy group generally increases binding affinities at 5-HT₂ₐ and 5-HT₂C receptors. frontiersin.org

The table below summarizes the receptor binding affinities for 3-MPEA and a related alkoxy-substituted phenethylamine at various serotonin receptors.

| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₁ₐ Ki (nM) |

| This compound (3-MPEA) | 1,290 wikipedia.orgwikipedia.org | >10,000 | >10,000 |

| Mescaline (3,4,5-Trimethoxyphenethylamine) | 4,100 | 9,900 | >10,000 |

| Data sourced from Rickli et al. (2016) and other cited literature. |

Hydroxylated Analogues and Catecholamine Precursors

The addition of hydroxyl groups to the phenethylamine ring creates compounds with significantly different biological roles, often serving as endogenous neurotransmitters or their precursors. wikipedia.org Dopamine, for instance, is 3,4-dihydroxyphenethylamine. The two hydroxyl groups are essential for its function within the dopaminergic system. nih.gov

Compared to 3-MPEA, hydroxylated analogues like dopamine have limited ability to cross the blood-brain barrier due to their increased polarity. The methoxy group in 3-MPEA, by contrast, increases lipophilicity.

The endogenous catecholamines, including dopamine and norepinephrine (B1679862) (which has a β-hydroxyl group on the side chain), are fundamental to various physiological processes. nih.gov Their structures are optimized for interaction with adrenergic and dopaminergic receptors and transporters. 3-MPEA, lacking these specific hydroxyl substitutions, does not share the same potent activity at these classical monoamine receptors. wikipedia.org

| Compound | Key Structural Feature(s) | Primary Biological Relevance |

| This compound | 3-methoxy group | Trace amine, research chemical wikipedia.org |

| Dopamine | 3,4-dihydroxy groups | Endogenous neurotransmitter wikipedia.orgnih.gov |

| Norepinephrine | 3,4-dihydroxy groups, β-hydroxyl group | Endogenous neurotransmitter nih.gov |

| m-Tyramine | 3-hydroxyl group | Trace amine, norepinephrine precursor goettingen-research-online.de |

| This table provides a qualitative comparison of the primary roles based on structural differences. |

Branched and Cyclic Analogues

Introducing branching on the side chain or cyclizing the structure leads to new classes of compounds with distinct pharmacological properties.

The addition of an α-methyl group to the side chain of a phenethylamine creates an amphetamine. This structural change generally increases metabolic stability and can alter receptor interaction profiles. frontiersin.orgfrontiersin.org For example, in the 3,4,5-trisubstituted series, α-methylated compounds (amphetamines) tend to bind with slightly higher affinity to the 5-HT₂ₐ receptor and show greater activation potency compared to their phenethylamine counterparts. frontiersin.org

Cyclic analogues, where the ethylamine side chain is incorporated into a ring system, represent another important class of derivatives. For example, 3-MPEA has been used as a starting material in the synthesis of tetrahydroisoquinoline derivatives. nih.gov These rigidified structures can show high affinity and selectivity for specific receptors, such as N-methyl-D-aspartate (NMDA) receptor subtypes, by locking the molecule into a specific conformation that is favorable for binding. nih.gov

Another example of cyclization involves the formation of benzofuran (B130515) rings from methoxy groups, creating rigid analogues of phenethylamines that have been instrumental in modeling receptor-ligand interactions. wikipedia.org These structurally constrained analogues help to define the optimal orientation of key functional groups within the receptor binding pocket.

Stereochemical Considerations in Structure-Activity Relationships

The parent compound, this compound (3-MPEA), is an achiral molecule as it lacks a stereocenter. Consequently, it does not exist as enantiomers. However, stereochemistry becomes a critical factor in determining the biological activity and metabolic fate of its derivatives, particularly when substitutions are introduced on the α-carbon or β-carbon of the ethylamine side chain, creating a chiral center.

The introduction of a methyl group at the α-position of the phenethylamine scaffold, as seen in amphetamine and its analogs, results in two enantiomers, (R)- and (S)-, which often exhibit distinct pharmacological profiles. For instance, in the case of 3-Methoxyamphetamine (3-MA), a chiral derivative of 3-MPEA, the compound acts as a serotonin-norepinephrine-dopamine releasing agent. wikipedia.org While specific data on the differential activity of 3-MA enantiomers is limited, studies on related compounds like para-methoxymethamphetamine (PMMA) show significant stereoselectivity. The (S)-enantiomer of PMMA has much higher potency for inhibiting the norepinephrine transporter (147 nM) compared to the (R)-enantiomer (>14,000 nM). wikipedia.org

Stereoselectivity is also prominent in the interaction of chiral phenethylamine derivatives with trace amine-associated receptors (TAARs). For TAAR1, an important target for phenethylamines, stereospecificity has been noted for α-methylated analogs. nih.govwikipedia.org Studies have shown that for some phenethylamines, the (S)-enantiomer is essentially as potent as the parent achiral compound, while the (R)-enantiomer is less potent. nih.gov

The transport of chiral phenethylamine derivatives across cell membranes by monoamine transporters (MATs) and organic cation transporters (OCTs) is also highly dependent on stereochemistry. nih.govmdpi.com Studies on a range of chiral phenylethylamines have revealed complex and often opposing preferences among transporters. For example, the norepinephrine transporter (NET) and dopamine transporter (DAT) preferentially transport the (S)-enantiomer of norepinephrine, whereas the serotonin transporter (SERT) prefers the (R)-enantiomer. nih.gov Similarly, OCT2 generally shows a preference for the (R)-enantiomers of most phenylethylamines, while OCT3 displays high stereoselectivity for the (R)-enantiomers of norphenylephrine and phenylephrine, but not for other analogs. nih.govmdpi.com OCT1, in contrast, shows little to no stereoselectivity for these compounds. nih.govmdpi.com

Metabolizing enzymes also exhibit stereoselectivity. Monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes are the primary catalysts for the deamination of phenethylamines. nih.gov Studies on inhibitors of these enzymes have shown clear stereochemical preferences. For example, the inhibition of MAO-A by α-ethylphenethylamine is significantly stronger than its inhibition of MAO-B. researchgate.net

Furthermore, 3-MPEA serves as a crucial achiral precursor in the stereoselective synthesis of more complex molecules, such as isoquinoline (B145761) alkaloids. rsc.orgnih.govacs.org In these synthetic pathways, controlling the stereochemistry at newly formed chiral centers is essential to obtain the desired biologically active enantiomer.

The following tables summarize the stereochemical effects on the biological activity of various phenethylamine derivatives related to 3-MPEA.

Interactive Data Tables

Table 1: Stereoselectivity of Phenethylamine Derivatives at Monoamine Transporters

| Compound | Enantiomer | Target | Activity (IC₅₀ or Kᵢ in nM) | Fold Difference | Reference |

| Norepinephrine | (S) | NET | - | >1 | nih.gov |

| (R) | NET | - | nih.gov | ||

| (S) | DAT | - | >1 | nih.gov | |

| (R) | DAT | - | nih.gov | ||

| (R) | SERT | - | >1 | nih.gov | |

| (S) | SERT | - | nih.gov | ||

| Epinephrine | (R) | NET | - | >1 | nih.gov |

| (S) | NET | - | nih.gov | ||

| (R) | DAT | - | >1 | nih.gov | |

| (S) | DAT | - | nih.gov | ||

| (S) | SERT | - | >1 | nih.gov | |

| (R) | SERT | - | nih.gov | ||

| para-Methoxymethamphetamine (PMMA) | (S) | NET | 147 | >95 | wikipedia.org |

| (R) | NET | >14,000 | wikipedia.org | ||

| (S) | SERT | 41 | 3.3 | wikipedia.org | |

| (R) | SERT | 134 | wikipedia.org | ||

| (S) | DAT | 1,000 | 1.6 | wikipedia.org | |

| (R) | DAT | 1,600 | wikipedia.org |

Note: Specific IC₅₀/Kᵢ values for some enantiomers were not provided in the source, but the preference was indicated.

Table 2: Stereoselective Transport of Phenethylamine Analogs by Organic Cation Transporters (OCTs)

| Compound | Transporter | Preferred Enantiomer | Fold Preference | Reference |

| Norphenylephrine | OCT3 | (R) | 3.9 | nih.govmdpi.com |

| Phenylephrine | OCT3 | (R) | 3.3 | nih.govmdpi.com |

| Various Phenethylamines | OCT2 | (R) | ~2 | nih.govmdpi.com |

| Various Phenethylamines | OCT1 | None | ~1 (non-selective) | nih.govmdpi.com |

Analytical Chemistry and Bioanalytical Methodologies for 3 Methoxyphenethylamine

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 3-MPEA, enabling its separation from regioisomers and other related compounds. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 3-MPEA. vwr.com It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In GC, the separation of regioisomeric methoxyphenethylamines often follows a predictable elution order. Studies have shown that on certain stationary phases, the 2-methoxyphenethylamine (B1581544) isomer elutes first, followed by the 3-methoxyphenethylamine isomer, with the 4-methoxyphenethylamine (B56431) isomer eluting last. ojp.govresearchgate.net This separation is critical for distinguishing between these structurally similar compounds. To enhance volatility and improve chromatographic peak shape, 3-MPEA is often derivatized, for example, by forming trifluoroacetamide (B147638) (TFA) derivatives. researchgate.net

The mass spectrum of 3-MPEA and its derivatives provides detailed structural information. Electron Ionization (EI) is a common technique used in GC-MS. The EI-MS spectra of derivatives of 3-MPEA show characteristic fragmentation patterns. For instance, the analysis of N-(bromodimethoxybenzyl)-3-methoxyphenethylamine yields two primary bromine-containing ions at m/z 229/231 and 258/260, along with non-brominated fragments at m/z 91 and 121. researchgate.net The relative abundance of these ions can help in differentiating between isomers. researchgate.net Public databases like PubChem also contain reference GC-MS data for this compound. nih.gov

Table 1: GC-MS Fragmentation Data for 3-MPEA Derivatives

| Derivative Class | Key Fragment Ions (m/z) | Significance |

|---|---|---|

| N-(bromodimethoxybenzyl) regioisomers | 229/231, 258/260 | Indicates the presence of the bromodimethoxybenzyl moiety. researchgate.net |

| N-(bromodimethoxybenzyl) regioisomers | 91, 121 | Non-brominated fragments; their relative abundance helps distinguish between 2-, 3-, and 4-methoxy substitutions on the phenethylamine (B48288) ring. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential alternative to GC-MS, particularly for compounds that are thermally labile or not sufficiently volatile. It is also highly suitable for analyzing complex biological samples. vulcanchem.com Methods often employ reversed-phase chromatography with C18 columns. vulcanchem.com

Electrospray ionization (ESI) is a common ion source used in the LC-MS analysis of phenethylamines. sci-hub.se During ESI, phenethylamine derivatives can undergo in-source fragmentation, which involves protonation followed by the loss of ammonia (B1221849) (NH3). sci-hub.se This behavior must be understood to correctly identify the molecular ion and interpret the resulting mass spectra. High-Resolution Mass Spectrometry (HR-MS) coupled with liquid chromatography has been used to elucidate the structures of related brominated metabolites, such as 3-bromo-4-methoxyphenethylamine. researchgate.netgrafiati.com LC-MS/MS, which involves tandem mass spectrometry, is particularly valuable for achieving high sensitivity and specificity in complex matrices by monitoring specific precursor-to-product ion transitions. vulcanchem.com

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers exceptional sensitivity and selectivity for fluorescent compounds or those that can be chemically derivatized to become fluorescent. While 3-MPEA itself has native fluorescence due to its aromatic ring, its detection can be enhanced through derivatization.

A methodology developed for the related compound 3-methoxytyramine demonstrates the potential of this technique. nih.gov In that study, a fluorescent derivative was formed through an oxidation reaction, allowing for sensitive quantification in brain tissue. nih.gov For the analysis of various drugs, including amphetamine derivatives, HPLC-FLD methods have been developed using specific excitation and emission wavelengths (e.g., λexc=210nm/λem=340nm). researchgate.net A similar approach could be optimized for 3-MPEA, potentially involving pre- or post-column derivatization to create a highly fluorescent product, thus enabling trace-level detection in biological fluids.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectra provide detailed information about the chemical environment of the atoms in the molecule.

Table 2: Key Spectroscopic Data for this compound

| Technique | Type of Information Provided | Reference |

|---|---|---|

| ¹H-NMR | Chemical shifts, integration, and coupling constants for all protons, confirming the arrangement of atoms. | rsc.orgwiley-vch.de |

| ¹³C-NMR | Chemical shifts for each unique carbon atom, confirming the carbon skeleton. | grafiati.comwiley-vch.de |

| Infrared (IR) | Frequencies of vibrational modes for functional groups (e.g., N-H, C-O, aromatic C-H). | nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. These techniques are complementary and can be used for identification and to study intermolecular interactions. scirp.org

The IR spectrum of 3-MPEA displays characteristic absorption bands corresponding to its functional groups. These include stretching vibrations for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and alkyl chain, and the C-O bond of the methoxy (B1213986) group. nih.gov Gas chromatography coupled with vapor-phase infrared spectroscopy has been shown to be effective in differentiating between regioisomers of related phenethylamine compounds. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of light, is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and aromatic ring vibrations. scirp.orgspectroscopyonline.com Like IR, it offers a unique spectral fingerprint for 3-MPEA. nih.gov The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. sigmaaldrich.com

Advanced Techniques for Isomer Differentiation

The differentiation of positional isomers of phenethylamines, such as 3-MPEA from its 2- and 4-methoxy counterparts, is a critical task in forensic and analytical chemistry. Standard mass spectrometry (MS) techniques, particularly with electron ionization (EI), often produce similar fragmentation patterns for these isomers, making unambiguous identification difficult. researchgate.net Consequently, advanced analytical approaches are necessary to achieve reliable isomer differentiation.

Gas chromatography coupled with vapor phase infrared spectroscopy (GC-IR) and gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) are powerful techniques for distinguishing between ring-isomeric compounds. researchgate.netuva.nl These methods provide highly discriminating spectral data for ortho-, meta-, and para-substituted isomers, which may not be distinguishable by mass spectrometry alone. researchgate.net For instance, while the mass spectra of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines are nearly identical, their gas chromatographic separation shows a distinct elution order, with the 2-methoxy isomer eluting first, followed by the 3- and then the 4-methoxy isomer. researchgate.net

Another effective strategy involves chiral derivatization followed by analysis on an achiral gas chromatography column. This indirect method converts enantiomers into diastereomers, which can then be separated. researchgate.net Reagents such as S-(−)-N-(fluoroacyl)-prolyl chloride have been successfully used for the chiral derivatization of phenethylamine agents, enhancing both stereoselectivity and sensitivity. researchgate.net Similarly, (R)-MTPCl (Mosher's reagent) has been employed for the derivatization of amines in the analysis of MDMA and its metabolites, allowing for stereochemically specific studies by GC-MS. nih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) offers a direct method for separating enantiomers. acs.orgredalyc.org The Whelk-O1 chiral column, for example, has demonstrated excellent resolution for phenylethylamine derivatives. redalyc.org The choice of CSP is crucial, as the separation mechanism relies on the specific interactions between the enantiomers and the chiral environment of the stationary phase. redalyc.org In some cases, a column-switching HPLC system, combining an achiral trapping column with a chiral analytical column and tandem mass spectrometry (LC-MS/MS), can provide direct separation and analysis without the need for derivatization. researchgate.net

More recently, portable near-infrared (NIR) spectroscopy has emerged as a rapid, on-site screening tool for the differentiation of new psychoactive substance (NPS) isomers, including cathinone (B1664624) and phenethylamine analogues. researchgate.net This technique, combined with appropriate data analysis models, can quickly distinguish between positional isomers. researchgate.net

| Technique | Principle | Application Example | Reference |

| GC-IR/GC-VUV | Provides isomer-specific infrared or vacuum ultraviolet spectra. | Differentiation of N-(methoxybenzyl)-bromodimethoxyphenethylamine isomers. | researchgate.netuva.nl |

| Chiral Derivatization GC-MS | Converts enantiomers to diastereomers for separation on an achiral column. | Separation of chiral phenethylamine drugs using S-(−)-N-(fluoroacyl)-prolyl chloride. | researchgate.net |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Resolution of phenylethylamine derivatives on a Whelk-O1 column. | redalyc.org |

| Portable NIR Spectroscopy | Rapid on-site differentiation based on near-infrared spectra. | Identification of cathinone and phenethylamine NPS isomers. | researchgate.net |

Sample Preparation and Derivatization Strategies for Bioanalytical Assays

The analysis of 3-MPEA in biological matrices such as urine, blood, and plasma necessitates robust sample preparation to remove interfering substances and concentrate the analyte. mdpi.comwebsiteonline.cn Common sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). websiteonline.cn SPE is often favored for its ability to provide cleaner extracts and higher analyte recovery. mdpi.com For instance, a method for analyzing fentanyl analogues in whole blood utilized SPE with preconditioned cartridges, achieving limits of detection (LOD) as low as 0.1 ng/mL for some analytes. mdpi.com

Derivatization is a crucial step in many bioanalytical methods for phenethylamines, particularly for gas chromatography-based analyses. jfda-online.com It serves to improve the volatility, thermal stability, and chromatographic properties of the analytes, as well as to enhance detector response. jfda-online.com Acylation is a common derivatization strategy, converting the amino group of phenethylamines into a less polar and more stable derivative. nih.gov Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used for this purpose. nih.gov A comparative study on the derivatization of amphetamine-related drugs in oral fluid found that PFPA provided the best sensitivity for GC-MS analysis. nih.gov

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can also be employed to enhance ionization efficiency and improve chromatographic retention. researchgate.net Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been used to derivatize carbonyl compounds, improving their separation on reverse-phase columns and their detection in negative ion mode. diva-portal.org While direct "dilute-and-shoot" methods for urine analysis by LC-MS/MS exist and offer simplicity, they may suffer from higher limits of detection compared to methods involving extraction and derivatization. nih.gov

| Strategy | Description | Reagents/Method | Purpose | Reference |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, washed, and then eluted. | C18 or mixed-mode cartridges. | Clean-up and concentration of analyte from biological matrix. | mdpi.com |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Ethyl acetate, n-hexane. | Isolation of analyte from aqueous biological samples. | mdpi.com |

| Protein Precipitation (PP) | Proteins are denatured and removed by centrifugation. | Acetonitrile, methanol. | Simple and rapid removal of proteins from plasma or serum. | websiteonline.cn |

| Acylation Derivatization (for GC-MS) | Conversion of amine group to an amide. | TFAA, PFPA, HFBA. | Improve volatility, stability, and chromatographic peak shape. | nih.gov |

| Derivatization (for LC-MS) | Chemical modification to enhance detection or retention. | 3-nitrophenylhydrazine (3-NPH). | Enhance ionization efficiency and chromatographic separation. | diva-portal.org |

Development of Sensitive Detection Limits in Biological Matrices

Achieving low detection limits for 3-MPEA and related compounds in biological fluids is paramount for clinical and forensic toxicology. The choice of analytical technique, sample preparation method, and instrumentation all play a critical role in determining the sensitivity of an assay.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of a wide range of substances in biological matrices due to its high sensitivity and specificity. nih.gov A "dilute-and-shoot" LC-MS/MS method for the screening of 74 phenethylamines in urine achieved a limit of detection (LOD) of 0.5 ng/mL and a lower limit of quantification (LLOQ) of 1.0 ng/mL for most analytes. nih.gov For the analysis of 3-methoxytyramine (a structurally related compound) in plasma and urine, an isotope dilution LC-MS/MS-based candidate reference measurement procedure (cRMP) demonstrated excellent precision and recovery. nih.gov